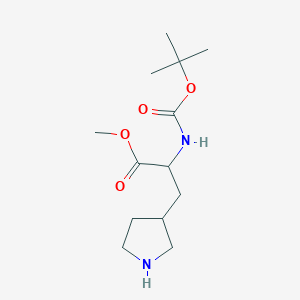
Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate is a compound that belongs to the class of organic compounds known as carbamates. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The pyrrolidine ring in its structure adds to its complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate typically involves the following steps:
Protection of the Amine Group: The amine group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.
Formation of the Ester: The protected amine is then reacted with methyl acrylate to form the ester linkage. This reaction is typically carried out under basic conditions using a catalyst such as sodium hydride.
Cyclization: The final step involves the cyclization of the intermediate to form the pyrrolidine ring. This can be achieved through intramolecular nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste.
化学反応の分析
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted carbamates or esters.
科学的研究の応用
Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. The Boc protecting group is particularly useful in multi-step organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions. The compound can be used to modify proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals. The compound’s reactivity makes it valuable in various industrial processes.
作用機序
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further biochemical reactions. The pyrrolidine ring can interact with various biological targets, influencing their activity and function.
類似化合物との比較
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-2-yl)propanoate: Similar structure but with a different position of the pyrrolidine ring.
Ethyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-((tert-butoxycarbonyl)amino)-3-(piperidin-3-yl)propanoate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate is unique due to the presence of the Boc protecting group and the pyrrolidine ring. These structural features confer specific reactivity and stability, making it valuable in synthetic and medicinal chemistry.
特性
分子式 |
C13H24N2O4 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrrolidin-3-ylpropanoate |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-10(11(16)18-4)7-9-5-6-14-8-9/h9-10,14H,5-8H2,1-4H3,(H,15,17) |
InChIキー |
ZPGOIGLVJVSKMS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















